2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

Description

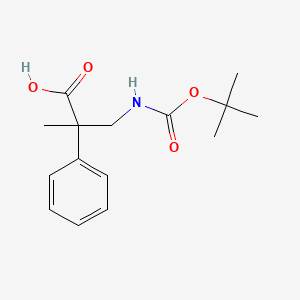

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the amino moiety. Its structure features a 2-methyl and 2-phenyl substitution on the α-carbon, along with a Boc-protected amino group at the β-position (Figure 1). This compound is widely used in peptide synthesis and medicinal chemistry due to its steric and electronic properties, which influence reactivity and stability .

Properties

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFUNUKWEOQWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960363-66-0 | |

| Record name | 3-([(tert-butoxy)carbonyl]amino)-2-methyl-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of 2-methyl-2-phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various Boc-protected derivatives.

Scientific Research Applications

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a prodrug or a building block for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. This property makes it valuable in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Substituent Groups

The target compound is distinguished from analogs by the dual substitution at the α-carbon (methyl and phenyl) and the Boc-protected β-amino group. Key comparisons include:

Table 1: Substituent Comparison

Key Insights :

- Steric Effects : The target’s α-methyl and phenyl groups create significant steric hindrance, slowing reaction kinetics in peptide couplings compared to analogs like .

- Functional Group Diversity : The triazolyl group () introduces hydrogen-bonding capacity, making it useful in kinase inhibitor design .

Pharmacological and Physicochemical Properties

- Lipophilicity: The target’s phenyl group increases logP compared to 3-(Boc-amino)-2-methylpropanoic acid (), which lacks aromaticity .

- Solubility : Analogs with polar groups (e.g., triazolyl in ) exhibit improved aqueous solubility over the target .

- Stability : The Boc group in all compounds enhances stability against enzymatic degradation, critical for prodrug design .

Biological Activity

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid (referred to as Boc-phenylalanine derivative) is an organic compound notable for its applications in synthetic organic chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis and drug development.

The compound has the following chemical characteristics:

- IUPAC Name : 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 281.34 g/mol

- CAS Number : 960363-66-0

The biological activity of this compound primarily revolves around its role in peptide synthesis and enzyme studies:

- Peptide Synthesis : The Boc group allows for the selective protection of the amino group, facilitating the formation of amide bonds during peptide coupling reactions. This is crucial in synthesizing peptides with specific biological activities.

- Enzyme Mechanisms : The compound has been employed in studies investigating enzyme mechanisms, particularly those involving amino acid derivatives. Its structural properties make it a suitable substrate for various enzymatic reactions, aiding in understanding enzyme specificity and catalytic efficiency.

1. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can be utilized to probe the catalytic activity of enzymes such as ClpXP in Staphylococcus aureus. These studies have shown that modifications to the Boc-protected structure can enhance binding affinity and selectivity towards specific enzyme targets, leading to potential therapeutic applications .

2. Cancer Research

In cancer biology, compounds similar to this compound have been investigated for their ability to inhibit mitotic kinesins like HSET (KIFC1). These inhibitors induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant cell division processes .

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using this compound as a key intermediate. The Boc group was deprotected under mild conditions, allowing for subsequent coupling reactions that resulted in high yields of the desired peptide product.

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were screened for their inhibitory effects on ClpP, revealing low micromolar IC50 values. This suggests that structural modifications can significantly enhance biological activity against specific targets in bacterial systems .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Lacks Boc protection; less versatile | Limited applications in peptide synthesis |

| 3-(tert-Butoxycarbonylamino)propanoic acid | Similar structure without phenyl group; altered reactivity | Reduced effectiveness as a substrate |

| N-(tert-Butoxycarbonyl)glycine | Simpler structure; different reactivity profile | Primarily used in simpler peptide synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid, and how can yield be optimized?

- Methodology :

- Boc Protection : React the amino group of 2-Methyl-2-phenyl-3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF) at 0–25°C. Monitor completion via TLC or HPLC .

- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or silica gel chromatography (eluent: CH₂Cl₂/MeOH) to isolate the product. Yield optimization requires strict anhydrous conditions and stoichiometric control of Boc₂O (1.2–1.5 eq) .

- Key Parameters : Reaction time (4–12 hrs), pH control (8–9 for Boc activation), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm for 9H), phenyl (aromatic protons δ 7.2–7.5 ppm), and carboxylic acid (δ ~12 ppm) groups. DEPT-135 confirms CH₃ and quaternary carbons .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%). Retention time consistency vs. standards is critical .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated MW: ~307.3 g/mol).

Q. What safety precautions are essential when handling this compound in the laboratory?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Skin/Eye Contact : Immediate washing with water (15 mins) if exposed; emergency showers/eye wash stations must be accessible .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?

- Stability Studies :

- Acidic Conditions : Boc deprotection occurs in TFA/DCM (20–50% v/v, 1–2 hrs) or HCl/dioxane (4M, 25°C). Monitor degradation via HPLC .

- Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH (>0.1M) may hydrolyze the ester linkage.

- Thermal Stability : DSC/TGA analysis shows decomposition onset at ~150°C. Store below 25°C to prevent thermal breakdown .

Q. What strategies mitigate racemization during peptide coupling reactions involving this Boc-protected amino acid?

- Racemization Control :

- Coupling Agents : Use HOBt/DIC or Oxyma Pure/EDC to minimize epimerization. Avoid high temperatures (>0°C) during activation .

- Chiral HPLC : Monitor enantiomeric excess (ee) post-reaction. C18 columns with chiral mobile phase additives (e.g., β-cyclodextrin) resolve stereoisomers .

- Low-Temperature Reactions : Perform couplings at –20°C to –10°C to slow racemization kinetics.

Q. How can researchers troubleshoot low yields in solid-phase synthesis using this compound?

- Troubleshooting Guide :

- Resin Swelling : Pre-swell resin (e.g., Wang or Rink amide) in DMF/DCM (1:1) for 30 mins before coupling.

- Activation Efficiency : Test coupling reagent activity via a Kaiser test. Switch to HATU or PyBOP if DIC/HOBt fails .

- Deprotection Interference : Ensure complete Boc removal (via TFA) before subsequent steps; residual Boc groups block further couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.